molecular formula C25H26N2O3 B15283188 N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide

N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide

Cat. No.: B15283188
M. Wt: 402.5 g/mol
InChI Key: ZNKILLNBFIJBLQ-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of an ethoxyphenyl group, a methyl group, and a phenylpropanoyl amide group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Ethoxyphenyl Intermediate: The initial step involves the reaction of 2-ethoxyaniline with an appropriate acylating agent to form the ethoxyphenyl intermediate.

    Introduction of the Methyl Group:

    Formation of the Phenylpropanoyl Amide: The final step involves the reaction of the intermediate with 2-phenylpropanoic acid chloride to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the ethoxyphenyl and phenylpropanoyl groups, using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted amides.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-ethoxyphenyl)-3-[(3-phenylpropanoyl)amino]benzamide
  • N-(2-methoxyethyl)-3-[(3-phenylpropanoyl)amino]benzamide
  • N-(4-ethoxyphenyl)-2-((oxo(2-(4-pyridinylmethylene)hydrazino)ac)amino)benzamide

Uniqueness

N-(2-ethoxyphenyl)-4-methyl-3-[(2-phenylpropanoyl)amino]benzamide is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C25H26N2O3

Molecular Weight

402.5 g/mol

IUPAC Name

N-(2-ethoxyphenyl)-4-methyl-3-(2-phenylpropanoylamino)benzamide

InChI

InChI=1S/C25H26N2O3/c1-4-30-23-13-9-8-12-21(23)26-25(29)20-15-14-17(2)22(16-20)27-24(28)18(3)19-10-6-5-7-11-19/h5-16,18H,4H2,1-3H3,(H,26,29)(H,27,28)

InChI Key

ZNKILLNBFIJBLQ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2)C)NC(=O)C(C)C3=CC=CC=C3

Origin of Product

United States

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